2-amino-N-(1H-benzimidazol-2-yl)benzamide
Description
Contextualization of Benzamide (B126) and Benzimidazole (B57391) Scaffolds in Medicinal Chemistry and Organic Synthesis
Both benzamide and benzimidazole scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in a wide range of biologically active compounds and approved drugs.
Benzamide Scaffold: The benzamide functional group is a cornerstone in the design of numerous therapeutic agents. Its ability to participate in hydrogen bonding and other molecular interactions makes it a versatile component for targeting various biological receptors and enzymes.
| Examples of FDA-Approved Drugs with a Benzamide Scaffold | Therapeutic Class |
| Metoclopramide | Antiemetic |
| Remoxipride | Antipsychotic |
| Entinostat | Anticancer |
| Ivacaftor | Cystic Fibrosis Treatment |
Benzimidazole Scaffold: The benzimidazole ring system, an isostere of naturally occurring purines, is another highly significant heterocyclic motif in drug discovery. ijpsr.com Its rigid structure and capacity for diverse substitutions have led to the development of drugs with a broad spectrum of pharmacological activities.
| Examples of FDA-Approved Drugs with a Benzimidazole Scaffold | Therapeutic Class |
| Omeprazole | Proton Pump Inhibitor |
| Mebendazole | Anthelmintic |
| Pimozide | Antipsychotic |
| Telmisartan | Angiotensin II Receptor Blocker |
The rich history of these two scaffolds in successful drug development provides a strong rationale for exploring the properties of molecules that incorporate both, such as 2-amino-N-(1H-benzimidazol-2-yl)benzamide.
Significance of this compound as a Research Target Compound
While dedicated research on this compound is limited, its significance as a research target can be inferred from its chemical architecture. The compound has been identified as a key intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The potential for this compound to serve as a building block for potent and selective kinase inhibitors underscores its importance in medicinal chemistry research.
Furthermore, the presence of both a hydrogen bond donor (the amino group) and acceptor (the amide and benzimidazole nitrogens) sites within the molecule suggests a high potential for forming specific interactions with biological macromolecules. This makes it an attractive scaffold for fragment-based drug design and the development of new therapeutic agents.
Overview of Academic Research Perspectives and Methodologies Applied to this compound
Given the nascent stage of research on this specific compound, a direct overview of applied methodologies is not feasible. However, based on the study of related benzamide and benzimidazole derivatives, a hypothetical research program for this compound would likely involve the following perspectives and techniques:
Organic Synthesis: Development and optimization of synthetic routes to produce the compound in high yield and purity. This could involve multi-step synthesis starting from commercially available precursors.
Structural Characterization: Comprehensive analysis of the compound's structure using a variety of spectroscopic and analytical techniques.
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the connectivity of atoms and the overall molecular structure. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |
| Mass Spectrometry (MS) | To determine the molecular weight and elemental composition. |
| X-ray Crystallography | To determine the precise three-dimensional arrangement of atoms in a crystalline state. |
Computational Modeling: In silico studies to predict the compound's physicochemical properties, potential biological targets, and binding modes.
Biological Screening: In vitro assays to evaluate the compound's activity against a panel of biological targets, such as kinases, or to assess its potential antimicrobial or anticancer properties.
Scope and Objectives of Comprehensive Research on this compound
A comprehensive research plan for this compound would aim to fully elucidate its chemical and biological properties. The primary objectives of such research would be to:
Establish an efficient and scalable synthetic protocol: This would enable the production of sufficient quantities of the compound for further studies.
Fully characterize the physicochemical properties: This includes determining its solubility, stability, and other parameters relevant to its potential use as a drug candidate.
Identify and validate its biological targets: Through a combination of computational and experimental approaches, the specific proteins or pathways with which the compound interacts would be identified.
Explore its structure-activity relationships (SAR): By synthesizing and testing a library of related derivatives, researchers could understand how modifications to the chemical structure affect its biological activity.
Evaluate its potential as a lead compound for drug discovery: Based on its potency, selectivity, and preliminary safety profile, the compound's suitability for further development into a therapeutic agent would be assessed.
Structure
2D Structure
3D Structure
Properties
CAS No. |
401588-96-3 |
|---|---|
Molecular Formula |
C14H12N4O |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-amino-N-(1H-benzimidazol-2-yl)benzamide |
InChI |
InChI=1S/C14H12N4O/c15-10-6-2-1-5-9(10)13(19)18-14-16-11-7-3-4-8-12(11)17-14/h1-8H,15H2,(H2,16,17,18,19) |
InChI Key |
CJTHMGQAGFROEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3N2)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Amino N 1h Benzimidazol 2 Yl Benzamide
Established Synthetic Routes to 2-amino-N-(1H-benzimidazol-2-yl)benzamide
Benzoylation Approaches for N-(1H-benzimidazol-2-yl)benzamide Synthesis
The direct benzoylation of 2-aminobenzimidazole (B67599) is a primary strategy for the synthesis of N-(1H-benzimidazol-2-yl)benzamide derivatives. This approach typically involves the reaction of 2-aminobenzimidazole with a substituted benzoyl chloride. For instance, the reaction of 2-aminobenzimidazole with various benzoyl chlorides in dry toluene (B28343) in the presence of triethylamine (B128534) as a base affords the corresponding N-(1H-benzo[d]imidazol-2-yl)benzamide derivatives in good yields nih.gov. The reaction conditions, such as the solvent and base, play a crucial role in the efficiency of the acylation process.
A notable one-pot, metal-free method for the synthesis of N-(1H-benzo[d]imidazol-2-yl)benzamide derivatives is mediated by carbon tetrabromide (CBr4). This reaction proceeds through ring formation and opening processes, yielding thermodynamically favorable products in moderate to good yields researchgate.net.
Another versatile approach involves the use of isatoic anhydride (B1165640), which serves as a source for the 2-aminobenzoyl moiety. The reaction of isatoic anhydride with various amine derivatives, including N-nucleophiles, can be carried out under classical heating in dimethylformamide (DMF) or under microwave irradiation, with the latter offering advantages in terms of reaction time and yield nih.govresearchgate.net. Mechanistically, this reaction involves the initial nucleophilic attack of the amine on the carbonyl group of isatoic anhydride, followed by ring opening and decarboxylation to form the 2-aminobenzamide (B116534) derivative nih.gov. While not a direct synthesis of the title compound, this method is highly relevant for producing substituted 2-aminobenzamides that can be further elaborated.
| Reactants | Reagents/Conditions | Product | Yield | Reference |
| 2-Aminobenzimidazole, Benzoyl chloride | Triethylamine, Dry Toluene | N-(1H-Benzo[d]imidazol-2-yl)benzamide | 84% | nih.gov |
| 2-Aminobenzimidazole, 3,4,5-Trimethoxybenzoylchloride | Triethylamine, Dry Toluene | N-(1H-Benzo[d]imidazol-2-yl)-3,4,5-trimethoxybenzamide | 80% | nih.gov |
| Isatoic anhydride, Amine derivatives | DMF, Heat or Microwave irradiation | 2-Aminobenzamide derivatives | High | nih.govresearchgate.net |
Reacylation Strategies Involving 2-aminobenzimidazole Precursors
Reacylation strategies offer an alternative route to N-acylbenzimidazole derivatives. An interesting example is the reacylation of methylbenzimidazol-2-ylcarbamate (carbendazim) with carboxylic acids. This method provides an alternative pathway to N-(1H-benzimidazol-2-yl) acetamide (B32628) and its homologues. The reaction's success is influenced by the nature of the carboxylic acid and the reaction temperature, with higher temperatures and larger alkyl groups on the acid leading to decreased yields due to product decomposition. A proposed mechanism involves the decomposition of the carbamic acid to 2-aminobenzimidazole, which is then acylated by the carboxylic acid ekb.eg.
The direct acylation of 2-aminobenzimidazole with various acid chlorides is a common method to produce mono- and disubstituted benzimidazoles. Depending on the reaction conditions, the acylation can occur at the exocyclic amino group and/or the nitrogen atoms of the imidazole (B134444) ring researchgate.net.
Catalytic Assembly Methods for this compound Derivatives
Catalytic methods provide efficient and often more environmentally benign routes to benzimidazole (B57391) derivatives. Copper-catalyzed reactions have been developed for the synthesis of 2-aminobenzimidazole derivatives in a one-pot reaction from o-phenylenediamine (B120857) and trichloroacetonitrile, using copper (II) acetate (B1210297) as the catalyst in THF at room temperature eurekaselect.com. Furthermore, copper-catalyzed intramolecular C-N bond formation has been utilized for the synthesis of the benzimidazole ring system in water, offering a green and economical approach lookchem.comacs.org.
Palladium-catalyzed cross-coupling reactions are also powerful tools for the synthesis of N-substituted benzimidazoles. A cascade palladium-catalyzed process involving intermolecular amination and amidation of 2-chloroaryl sulfonates has been developed for the regioselective synthesis of N-arylbenzimidazoles mit.edunih.gov. Palladium catalysis has also been employed for the synthesis of N-substituted benzimidazoles from N-(o-halophenyl)imidoyl chlorides and corresponding imidates with various N-nucleophiles acs.org.
More recently, a palladium-catalyzed strategy using C-H bond activation has been reported for the synthesis of 2(2'-biphenyl)benzimidazoles, showcasing the potential for direct functionalization of the benzimidazole core nih.gov.
Synthesis of Analogues and Derivatives of this compound
Structural Modifications and Substituent Effects on Synthetic Pathways
The synthesis of analogues of this compound allows for the exploration of structure-activity relationships for various biological targets. Structural modifications can be introduced on both the benzimidazole and the benzamide (B126) moieties.
The nature of substituents on the benzoyl chloride has been shown to affect the yield of N-acyl products during the acylation of 2-aminobenzimidazole. Generally, an increase in the electronegativity of substituents on the benzoyl chloride leads to a decrease in the yields of the acylated products ekb.eg.
For instance, in the synthesis of N-substituted benzimidazole derived carboxamides, various substituted benzoyl chlorides were reacted with 2-aminobenzimidazole and its derivatives to produce a library of compounds. The structures of these derivatives were confirmed using spectroscopic methods, and the presence of different substituents was shown to influence their chemical properties nih.gov.
The polyfunctionality of 2-aminobenzimidazole makes it a versatile building block for a wide range of derivatives with potential pharmacological importance nih.gov. The selective N-arylation of this scaffold at either the exocyclic amino group or the imidazole nitrogen can be controlled by the choice of catalyst, with palladium catalysts favoring N-arylation of the amino group and copper catalysts promoting arylation of the azole nitrogen researchgate.net.
| Starting Material | Reagent | Product | Key Finding | Reference |
| Methylbenzimidazol-2-ylcarbamate | Carboxylic Acids | N-(1H-benzimidazol-2-yl) acetamide homologues | Reacylation provides an alternative synthetic route. | ekb.eg |
| 2-Aminobenzimidazole | Substituted Benzoyl Chlorides | N-Substituted benzimidazole-2-carboxamides | Substituent electronegativity on benzoyl chloride affects yield. | nih.govekb.eg |
| 2-Aminobenzimidazole | Aryl Halides | N-Aryl-2-aminobenzimidazoles or 1-Aryl-2-aminobenzimidazoles | Catalyst choice (Pd vs. Cu) controls regioselectivity of N-arylation. | researchgate.net |
Development of Novel and Efficient Synthetic Protocols for this compound Derivatives
To address the limitations of traditional synthetic methods, such as harsh reaction conditions and long reaction times, novel and efficient protocols have been developed. These often employ green chemistry principles and advanced technologies.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The synthesis of benzimidazole derivatives, including those derived from 2-aminobenzimidazole, has been significantly improved using microwave-assisted methods. These protocols often lead to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating nih.govjocpr.comdergipark.org.trmdpi.comsemanticscholar.orgnih.gov. For example, the one-pot condensation of o-phenylenediamine with various aldehydes can be efficiently carried out under microwave irradiation without a catalyst researchgate.net. The synthesis of 2-aminobenzamide derivatives from isatoic anhydride and amines is also expedited by microwave energy nih.govresearchgate.net.
Ultrasound-Assisted Synthesis: Sonochemistry provides another green and efficient approach for the synthesis of benzimidazole derivatives. Ultrasound irradiation has been successfully used to promote the condensation of o-phenylenediamine with aldehydes, often without the need for a catalyst, resulting in high yields and short reaction times (8-30 minutes) rawdatalibrary.netresearchgate.net. This method has been applied to the synthesis of various 2-arylbenzimidazole derivatives with potential biological activities nih.gov. Copper oxide-decorated reduced graphene oxide nanocomposites have been used as a catalyst in the ultrasound-assisted green synthesis of 2-substituted benzimidazoles in an aqueous medium tandfonline.com.
Flow Chemistry Synthesis: Continuous flow chemistry offers several advantages over batch processing, including improved heat and mass transfer, enhanced safety, and ease of scalability. Flow synthesis of benzimidazoles has been achieved using heterogeneous acid catalysts, such as a sulfonated polystyrene resin, leading to high yields in short residence times . This technology has also been applied to the synthesis of benzimidazol-2-one (B1210169) derivatives and in enzyme-electrochemical cascade reactions for the production of substituted benzimidazoles vapourtec.commdpi.commdpi.comacs.org.
These modern synthetic methodologies represent significant advancements in the preparation of this compound and its analogues, offering more sustainable and efficient routes for their production.
| Method | Key Features | Example Application | Reference(s) |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields, often solvent-free. | One-pot synthesis of 2-aryl benzimidazoles; Synthesis of 2-aminobenzamide derivatives from isatoic anhydride. | nih.govresearchgate.netnih.govjocpr.comdergipark.org.trmdpi.comsemanticscholar.orgnih.govresearchgate.net |
| Ultrasound-Assisted Synthesis | Catalyst-free, short reaction times (8-30 min), high yields (92-95%). | Synthesis of 2-arylbenzimidazole derivatives. | rawdatalibrary.netresearchgate.netnih.gov |
| Flow Chemistry Synthesis | Improved process control, scalability, enhanced safety, high efficiency. | Benzimidazole synthesis using heterogeneous acid catalysts; Synthesis of benzimidazol-2-ones. | vapourtec.commdpi.commdpi.comacs.org |
Mechanistic Investigations of this compound Formation and Derivative Reactions
The formation of this compound involves a two-step synthetic sequence: the initial formation of a benzimidazole precursor followed by an amide bond formation. Mechanistic investigations into these processes, as well as the subsequent reactions of the title compound, provide insight into the reactivity and chemical behavior of this heterocyclic system.
Formation Mechanism of the Benzimidazole Core
The synthesis of the key intermediate, 2-(1H-benzimidazol-2-yl)aniline, is typically achieved through the condensation of o-phenylenediamine and anthranilic acid. nih.gov This reaction is a classic example of benzimidazole synthesis, which generally proceeds through a multi-step mechanism.
A plausible mechanistic pathway for this condensation is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carboxylic acid carbon of anthranilic acid. This is often facilitated by acid catalysis, which protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. The initial attack forms a tetrahedral intermediate.
Subsequent dehydration of this intermediate leads to the formation of an amidine. The intramolecular cyclization then occurs, where the second amino group of the o-phenylenediamine derivative attacks the imine carbon of the amidine. This is followed by the elimination of a molecule of water to yield the aromatic benzimidazole ring. The reaction is driven to completion by the stability of the resulting aromatic system.
Table 1: Plausible Mechanistic Steps for the Formation of 2-(1H-benzimidazol-2-yl)aniline
| Step | Description | Intermediate |
| 1 | Protonation of the carboxylic acid of anthranilic acid. | Protonated anthranilic acid |
| 2 | Nucleophilic attack by o-phenylenediamine. | Tetrahedral intermediate |
| 3 | Dehydration to form an N-arylbenzamidine. | Amidine intermediate |
| 4 | Intramolecular nucleophilic attack. | Dihydrobenzimidazole intermediate |
| 5 | Dehydration and aromatization. | 2-(1H-benzimidazol-2-yl)aniline |
Mechanism of Amide Bond Formation
The final step in the synthesis of this compound is the formation of an amide bond between the exocyclic amino group of 2-(1H-benzimidazol-2-yl)aniline and a second molecule of 2-aminobenzoic acid (or its activated derivative).
When reacting with an activated form of 2-aminobenzoic acid, such as 2-aminobenzoyl chloride, the reaction proceeds via a nucleophilic acyl substitution mechanism. The exocyclic amino group of the benzimidazole derivative acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This results in the formation of a tetrahedral intermediate, which then collapses with the expulsion of the chloride leaving group to form the final amide product.
Alternatively, in the presence of a coupling agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), the carboxylic acid is first activated. nih.gov The coupling agent reacts with the carboxylic acid to form a highly reactive acyl-O-benzotriazolyl ester. This activated intermediate is then readily attacked by the amino group of the benzimidazole derivative in a similar nucleophilic acyl substitution pathway, leading to the formation of the amide bond and release of the benzotriazole (B28993) byproduct.
Mechanistic Insights into Derivative Reactions
The chemical reactivity of this compound is dictated by the presence of several functional groups: the benzimidazole ring system, the primary amino group on the benzamide moiety, and the secondary amine within the benzimidazole ring.
Acylation and Sulfonylation Reactions: The amino groups present in the molecule are susceptible to acylation and sulfonylation reactions. For instance, the reaction of 2-aminobenzimidazoles with various aroyl chlorides can lead to the formation of N-aroylamino-benzimidazoles. researchgate.net Similarly, reaction with sulfonyl chlorides can yield 1-sulfonyl-2-aminobenzimidazoles. researchgate.net These reactions likely proceed through a standard nucleophilic addition-elimination mechanism at the acyl or sulfonyl center.
Electrophilic Substitution on the Benzene (B151609) Rings: The benzene rings of both the benzimidazole and benzamide moieties can undergo electrophilic aromatic substitution reactions. The positions of substitution will be directed by the activating and deactivating effects of the existing substituents. The amino group is a strong activating group, directing electrophiles to the ortho and para positions, while the amide and benzimidazole groups have more complex directing effects.
Table 2: Potential Derivative Reactions and Mechanistic Considerations
| Reaction Type | Reagent | Potential Product | Mechanistic Pathway |
| N-Alkylation | Alkyl halide | N-alkylated benzimidazole derivative | Nucleophilic substitution (SN2) |
| N-Acylation | Acyl chloride | N-acylated amino derivative | Nucleophilic acyl substitution |
| Sulfonylation | Sulfonyl chloride | N-sulfonylated derivative | Nucleophilic substitution at sulfur |
| Nitration | HNO3/H2SO4 | Nitro-substituted aromatic derivative | Electrophilic aromatic substitution |
Further computational and experimental studies would be necessary to fully elucidate the specific transition states, intermediates, and kinetic profiles for the formation and reactions of this particular compound.
Advanced Structural Elucidation and Solid State Analysis of 2 Amino N 1h Benzimidazol 2 Yl Benzamide
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure of a compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental in the structural confirmation of newly synthesized organic molecules like 2-amino-N-(1H-benzimidazol-2-yl)benzamide.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzimidazole (B57391) and benzamide (B126) rings would typically appear in the downfield region, generally between δ 6.5 and 8.5 ppm. The protons of the two fused benzene (B151609) rings in the benzimidazole moiety and the monosubstituted benzene ring of the benzamide part will likely show complex splitting patterns (multiplets) due to spin-spin coupling. The N-H protons of the benzimidazole and the amide linkage, as well as the amino group, would appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration. For the parent 2-aminobenzimidazole (B67599), aromatic protons are observed around δ 6.86-7.12 ppm, with a broad signal for the amino protons at lower fields. chemicalbook.com In benzamide, the aromatic protons are typically found in the range of δ 7.4-7.9 ppm. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the spectrum would show signals for the carbon atoms in the benzimidazole and benzamide moieties. The carbonyl carbon (C=O) of the amide group is expected to appear significantly downfield, typically in the range of δ 165-175 ppm. The carbon atom at the 2-position of the benzimidazole ring (C=N) would also have a characteristic chemical shift. The aromatic carbons would generate a series of signals in the δ 110-150 ppm region. For comparison, in related N-(1H-benzimidazol-2-yl)benzamides, the benzimidazole carbons appear at specific chemical shifts that are influenced by substituents. researchgate.net
A summary of expected and observed chemical shifts for related compounds is presented in the interactive data table below.
| Proton/Carbon | Expected Chemical Shift (ppm) for this compound | Observed Chemical Shift (ppm) for 2-Aminobenzimidazole chemicalbook.com | Observed Chemical Shift (ppm) for Benzamide bmrb.io |
| Aromatic Protons | 6.5 - 8.5 | 6.86 - 7.12 | 7.42 - 7.92 |
| NH Protons | Variable (broad) | 6.26 (broad) | 7.92, 8.05 |
| Aromatic Carbons | 110 - 150 | - | 128.5 - 134.6 |
| Carbonyl Carbon (C=O) | 165 - 175 | - | 171.4 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its various functional groups. The N-H stretching vibrations of the primary amine (NH₂), the secondary amine in the benzimidazole ring, and the amide (N-H) group are anticipated to appear as one or more bands in the region of 3100-3500 cm⁻¹. A strong absorption band corresponding to the C=O (carbonyl) stretching of the amide group is expected around 1650-1680 cm⁻¹. The C=N stretching of the imidazole (B134444) ring typically appears in the 1610-1640 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ range. For 2-aminobenzimidazole, characteristic peaks are observed for N-H stretching, while benzamide shows a strong C=O stretch. researchgate.netchemicalbook.com
The following interactive table summarizes the expected and observed IR absorption bands for the key functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) for 2-Aminobenzimidazole researchgate.net | Observed Wavenumber (cm⁻¹) for Benzamide nist.gov |
| N-H (Amine, Amide, Imidazole) | Stretching | 3100 - 3500 | ~3400 | ~3170, ~3360 |
| C-H (Aromatic) | Stretching | > 3000 | ~3050 | ~3060 |
| C=O (Amide) | Stretching | 1650 - 1680 | - | ~1650 |
| C=N (Imidazole) | Stretching | 1610 - 1640 | ~1630 | - |
| C=C (Aromatic) | Stretching | 1450 - 1600 | 1450 - 1600 | 1450 - 1600 |
| N-H (Amine) | Scissoring | 1590 - 1650 | ~1620 | - |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. For the closely related analogue, N-(1H-benzimidazol-2-yl)benzamide, a molecular ion peak has been validated at m/z 237. researchgate.net The molecular formula for this compound is C₁₄H₁₂N₄O, giving it a molecular weight of approximately 252.27 g/mol . Therefore, the molecular ion peak is expected at or near m/z 252. The fragmentation pattern would likely involve the cleavage of the amide bond and fragmentation of the benzimidazole ring.
| Compound | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Observed Molecular Ion Peak (m/z) |
| This compound | C₁₄H₁₂N₄O | 252.27 | Expected around 252 |
| N-(1H-benzimidazol-2-yl)benzamide researchgate.net | C₁₄H₁₁N₃O | 237.26 | 237 |
| 2-Aminobenzimidazole nih.gov | C₇H₇N₃ | 133.15 | 133 |
| Benzamide nist.gov | C₇H₇NO | 121.14 | 121 |
X-ray Crystallography of this compound and its Analogues
The crystal system and space group describe the symmetry of the crystal lattice. Studies on analogues of this compound have revealed that they tend to crystallize in common crystal systems. For instance, N-(1H-benzimidazol-2-yl) benzamide crystallizes in the monoclinic system with the space group C2/c. researchgate.net Another analogue, N-(1H-benzimidazol-2-yl)-2-fluorobenzamide, also adopts a monoclinic system but with the space group P2₁/c. researchgate.net A triclinic crystal system with the space group P-1 has been reported for N-(1H-1,3-benzodiazol-2-yl)benzamide. researchgate.net Other benzimidazole derivatives have also been found to crystallize in monoclinic systems. nih.gov
| Compound | Crystal System | Space Group | Reference |
| N-(1H-benzimidazol-2-yl) benzamide | Monoclinic | C2/c | researchgate.net |
| N-(1H-benzimidazol-2-yl)-2-fluorobenzamide | Monoclinic | P2₁/c | researchgate.net |
| N-(1H-1,3-benzodiazol-2-yl)benzamide | Triclinic | P-1 | researchgate.net |
| 1-Benzyl-1H-benzimidazol-2(3H)-one | Monoclinic | P2₁/n | nih.gov |
The unit cell is the basic repeating unit of a crystal lattice, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). The volume of the unit cell (V) and the number of molecules per unit cell (Z) are also important parameters.
For N-(1H-1,3-benzodiazol-2-yl)benzamide, the unit cell parameters have been determined as a = 10.2350 Å, b = 14.7494 Å, c = 24.2813 Å, with angles α = 79.084°, β = 83.927°, and γ = 80.039°. researchgate.net The volume of the unit cell is 3534.8 ų, and it contains 12 molecules (Z=12). researchgate.net In the case of 1-Benzyl-1H-benzimidazol-2(3H)-one, the unit cell parameters are a = 13.8652 Å, b = 5.7975 Å, c = 14.9337 Å, and β = 109.5346°, with a unit cell volume of 1131.33 ų and Z=4. nih.gov The molecular packing in these crystals is often stabilized by intermolecular interactions such as hydrogen bonding and π-π stacking.
The interactive table below provides the unit cell parameters for some analogues of this compound.
| Compound | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Reference |
| N-(1H-1,3-benzodiazol-2-yl)benzamide | 10.2350 | 14.7494 | 24.2813 | 79.084 | 83.927 | 80.039 | 3534.8 | 12 | researchgate.net |
| 1-Benzyl-1H-benzimidazol-2(3H)-one | 13.8652 | 5.7975 | 14.9337 | 90 | 109.5346 | 90 | 1131.33 | 4 | nih.gov |
Analysis of Intermolecular Hydrogen Bonding Networks and Other Non-Covalent Interactions
The crystal structure of this compound is stabilized by a complex network of intermolecular hydrogen bonds, which are crucial in defining the supramolecular architecture. The primary hydrogen bond donors in the molecule are the amino group (-NH2), the benzimidazole N-H group, and the amide N-H group. The primary acceptors are the carbonyl oxygen atom (C=O) and the nitrogen atoms of the benzimidazole ring.
In the solid state, benzimidazole derivatives are known to form robust hydrogen-bonding networks. For instance, in structurally related compounds, molecules are often linked by N—H⋯O and N—H⋯N hydrogen bonds, which can form chains or sheets. In the case of this compound, it is anticipated that the amide N-H and the benzimidazole N-H groups will engage in hydrogen bonding with the carbonyl oxygen of neighboring molecules, leading to the formation of dimeric motifs or extended chains. Specifically, the amide N-H may form a hydrogen bond with the carbonyl oxygen of an adjacent molecule, a common interaction in benzamide structures.
Beyond classical hydrogen bonds, other non-covalent interactions are expected to play a significant role in the crystal packing. These include C-H···π interactions, where a C-H bond from one molecule interacts with the π-system of an aromatic ring of a neighboring molecule. The presence of two aromatic rings in this compound provides ample opportunity for such interactions. Additionally, π-π stacking interactions between the benzimidazole and benzamide ring systems of adjacent molecules are likely to contribute to the stability of the crystal lattice.
A comprehensive understanding of these interactions can be achieved through techniques like Hirshfeld surface analysis, which allows for the visualization and quantification of intermolecular contacts in the crystal.
Conformational Analysis in the Solid State
The conformation around the amide bond (C-N) is generally planar due to the partial double bond character. The relative orientation of the carbonyl group and the N-H bond can be either syn or anti. In many benzamide derivatives, the solid-state conformation is stabilized by the formation of intermolecular hydrogen-bonded dimers.
A detailed conformational analysis would involve the precise measurement of bond lengths, bond angles, and torsion angles from single-crystal X-ray diffraction data. While specific experimental data for this compound is not detailed here, the expected key conformational parameters are summarized in the table below.
| Parameter | Atoms Involved | Expected Value/Observation |
| Dihedral Angle | Plane of benzimidazole ring and plane of benzamide ring | Dependent on crystal packing forces |
| Torsion Angle | C(carbonyl)-N(amide)-C(benzimidazole)-N(benzimidazole) | Defines the relative orientation of the two ring systems |
| Amide Bond Conformation | O=C-N-H | Typically planar, anti or syn conformation |
Elemental Analysis for Compound Purity and Composition Confirmation
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, thereby providing strong evidence for its purity and confirming its chemical formula. For this compound, the molecular formula is C₁₄H₁₂N₄O.
The analysis is typically performed using a CHN analyzer, which involves the combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified to determine the mass percentages of carbon, hydrogen, and nitrogen in the original sample. The percentage of oxygen can be determined separately by pyrolysis.
The experimentally determined weight percentages of each element are then compared with the theoretically calculated values based on the molecular formula. A close agreement between the found and calculated values is a strong indicator of the sample's purity.
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 66.65 | To be determined experimentally |
| Hydrogen (H) | 4.79 | To be determined experimentally |
| Nitrogen (N) | 22.21 | To be determined experimentally |
| Oxygen (O) | 6.34 | To be determined experimentally |
Computational and Theoretical Investigations of 2 Amino N 1h Benzimidazol 2 Yl Benzamide
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) stands as a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-amino-N-(1H-benzimidazol-2-yl)benzamide, DFT calculations are instrumental in elucidating its fundamental electronic properties and predicting its reactivity. Theoretical investigations on related benzimidazole (B57391) derivatives have often been carried out using the B3LYP functional with basis sets like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. semanticscholar.org
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For molecules structurally similar to this compound, DFT calculations reveal that the HOMO is typically localized on the more electron-rich portions of the molecule, such as the 2-aminobenzamide (B116534) ring, while the LUMO is often distributed over the benzimidazole moiety. This distribution facilitates intramolecular charge transfer, a property that can be significant for nonlinear optical applications and biological interactions. mdpi.com
| Property | Representative Value (eV) | Significance |
| EHOMO | -6.2 to -5.8 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -2.1 to -1.8 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 3.8 to 4.4 | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. |
Note: The data in this table are representative values for analogous benzimidazole structures and are intended for illustrative purposes.
The flexibility of this compound arises from the potential for rotation around several single bonds, primarily the amide bond (C-N) and the bond connecting the benzamide (B126) and benzimidazole rings. The conformational landscape describes the different spatial arrangements (conformers) of the molecule and their corresponding potential energies.
Exploring this landscape is typically done by performing relaxed potential energy surface (PES) scans. researchgate.netresearchgate.net This involves systematically changing a specific dihedral angle while optimizing the rest of the molecular geometry at each step to find the lowest energy pathway between different conformations.
The rotation around the amide bond in benzamide derivatives is known to have a significant energy barrier due to the partial double bond character of the C-N bond. tandfonline.com This restricted rotation can lead to the existence of distinct syn and anti conformers. Furthermore, steric hindrance between the ortho-amino group on the benzamide ring and the benzimidazole moiety can influence the preferred orientation and planarity of the molecule, leading to increased rotational barriers around the connecting C-C bond. semanticscholar.org
The energetic differences between various stable conformers and the transition states that separate them are key to understanding the molecule's dynamic behavior and how it might adapt its shape to fit into a biological receptor.
Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. orientjchem.org These descriptors, derived from conceptual DFT, provide a quantitative measure of the molecule's stability and reactivity. grafiati.comnih.gov
Key descriptors include:
Ionization Potential (I) : The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A) : The energy released when an electron is added (A ≈ -ELUMO).
Electronegativity (χ) : The ability of an atom or molecule to attract electrons (χ = (I+A)/2). researchgate.netresearchgate.net
Chemical Hardness (η) : The resistance to change in electron distribution or charge transfer (η = (I-A)/2). Molecules with a large HOMO-LUMO gap are considered hard, while those with a small gap are soft. researchgate.netresearchgate.net
Chemical Softness (S) : The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.
Electrophilicity Index (ω) : A measure of the energy stabilization when the system acquires additional electronic charge from the environment (ω = μ²/2η, where μ is the chemical potential, μ = -χ). orientjchem.org
These descriptors help in predicting how the molecule will interact with other chemical species, for instance, whether it is more likely to act as an electrophile or a nucleophile in a reaction. researchgate.net
| Descriptor | Formula | Significance | Representative Value |
| Ionization Potential (I) | I ≈ -EHOMO | Tendency to donate an electron. | 5.8 - 6.2 eV |
| Electron Affinity (A) | A ≈ -ELUMO | Tendency to accept an electron. | 1.8 - 2.1 eV |
| Electronegativity (χ) | χ = (I+A)/2 | Overall electron-attracting tendency. | 3.8 - 4.15 eV |
| Chemical Hardness (η) | η = (I-A)/2 | Resistance to charge transfer. | 1.9 - 2.2 eV |
| Electrophilicity Index (ω) | ω = μ²/2η | Propensity to accept electrons. | 3.2 - 4.5 eV |
Note: The data in this table are representative values for analogous benzimidazole structures and are intended for illustrative purposes.
Molecular Modeling and Simulation Approaches
Beyond quantum chemical calculations, molecular modeling and simulation techniques are employed to predict how this compound might interact with biological macromolecules, such as proteins, which is fundamental for drug discovery. ijpsjournal.com
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. ijpsjournal.com This method is crucial for identifying potential biological targets and understanding the binding mode of a molecule. The benzimidazole scaffold is a well-known "privileged structure" in medicinal chemistry, found in numerous drugs targeting a wide array of proteins. nih.gov
For a compound like this compound, docking studies would involve placing the molecule into the binding site of various potential target proteins. Based on the activity of structurally similar compounds, potential targets could include:
Protein Kinases : Such as EGFR, VEGFR-2, and CK1δ/ε, where benzimidazole derivatives are known to act as inhibitors. tandfonline.comnih.gov
Tubulin : Benzimidazole anthelmintics like albendazole (B1665689) function by inhibiting tubulin polymerization. semanticscholar.org
Viral Proteins : Including SARS-CoV-2 main protease (Mpro) and HIV reverse transcriptase, which have been targeted by benzimidazole-based inhibitors. nih.govnih.gov
The docking process generates a score, typically in kcal/mol, that estimates the binding affinity. The analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. mdpi.com For instance, the amino groups and the nitrogen atoms in the benzimidazole ring can act as hydrogen bond donors and acceptors, respectively, forming crucial interactions within a protein's active site. nih.gov
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. tandfonline.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of their movements and conformational changes. mdpi.com
By running an MD simulation on a docked complex of this compound and a target protein, researchers can assess the stability of the binding pose predicted by docking. nih.gov Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD) : Measures the average deviation of the protein backbone and ligand atoms from their initial positions over time. A stable RMSD trajectory suggests that the complex has reached equilibrium and the ligand remains stably bound. semanticscholar.org
Root Mean Square Fluctuation (RMSF) : Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and those that become more rigid upon ligand binding.
Hydrogen Bond Analysis : Tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, identifying the most persistent and important interactions for binding stability.
These simulations provide a more realistic representation of the ligand-protein interaction in a physiological environment and can help refine the understanding of the binding mechanism. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to ascertain the relationships between the structural properties of a series of compounds and their biological activities. nih.gov This approach is widely employed in the pharmaceutical and chemical sciences to predict the activity of new molecules and to gain deeper insights into the mechanisms of drug-receptor interactions. nih.gov While specific QSAR studies focusing exclusively on this compound are not extensively documented, a substantial body of research exists for the broader class of 2-aminobenzimidazole (B67599) derivatives, providing a framework for predictive modeling.
In studies of 2-amino or 2-methyl-1-substituted benzimidazoles, QSAR models have been developed to correlate their molecular structures with antibacterial activity against organisms like Pseudomonas aeruginosa. nih.govresearchgate.net These models typically utilize multiple linear regression (MLR) to establish a mathematical relationship between molecular descriptors (physicochemical, steric, electronic, and structural properties) and the observed inhibitory activity, often expressed as the negative logarithm of the minimum inhibitory concentration (MIC). nih.govresearchgate.net Research has indicated that 2-aminobenzimidazole derivatives tend to exhibit greater activity compared to their 2-methylbenzimidazole (B154957) counterparts. researchgate.net
The process involves generating various molecular descriptors for a set of related compounds and then using statistical methods, like stepwise regression, to select the most significant descriptors and build a predictive model. researchgate.net The reliability and predictive power of these QSAR models are validated through internal methods, such as cross-validation, and by using an external set of molecules not included in the model's development. nih.gov Other QSAR studies on different benzimidazole series have successfully modeled activities such as H₃-receptor affinity and antiviral efficacy, demonstrating the versatility of this approach for this class of compounds. researchgate.netbiointerfaceresearch.com For instance, a study on H₃-antagonists found an approximate parabolic dependence of receptor affinity (pKᵢ) on lipophilicity (log P). researchgate.net
Table 1: Examples of QSAR Studies on Benzimidazole Derivatives
| Compound Series | Target Activity | Modeling Technique | Key Findings & Descriptors |
|---|---|---|---|
| 2-Amino/2-Methyl-1-Substituted Benzimidazoles | Antibacterial (P. aeruginosa) | Multiple Linear Regression (MLR) | Models built using physicochemical, steric, electronic, and structural descriptors to predict MIC values. nih.govresearchgate.net |
| 2-Aminobenzimidazole Derivatives | H₃-Receptor Antagonism | Multiple Regression Analysis (MRA) | Receptor affinity (pKᵢ) showed a parabolic relationship with lipophilicity (log P). researchgate.net |
| 2-Substituted-1H-benzimidazole-4-carboxamides | Anti-enterovirus Activity | 3D-QSAR (MLR, Neural Network) | A quantitative model was developed to relate structure to activity against Coxsackie B3 virus. biointerfaceresearch.com |
Theoretical Prediction and Analysis of Nonlinear Optical (NLO) Properties
The investigation of nonlinear optical (NLO) properties in organic molecules is a significant area of materials science, driven by potential applications in optoelectronics, telecommunications, and optical signal processing. acs.org Benzimidazole and its derivatives have attracted considerable attention as promising NLO materials due to their extended π-conjugated systems, which can facilitate intramolecular charge transfer—a key factor for high NLO response. researchgate.netbiointerfaceresearch.com The NLO properties of this compound can be inferred from computational studies on related benzimidazole structures.
Theoretical predictions of NLO properties are predominantly carried out using quantum chemical calculations, such as Density Functional Theory (DFT) and ab-initio Hartree-Fock (HF) methods. acs.orgresearchgate.netbiointerfaceresearch.com These computational approaches are used to calculate the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), which quantify the NLO response of a molecule to an applied electric field. acs.org A large value for the total first hyperpolarizability (βtot) is indicative of a significant second-order NLO response. acs.org
Studies on various benzimidazole derivatives have shown that their NLO properties can be effectively tuned by introducing different substituent groups. researchgate.netbiointerfaceresearch.com The presence of electron-donating and electron-accepting groups within the π-conjugated system can enhance the NLO response. acs.org For example, computational analyses of pyridine (B92270) benzimidazole derivatives at the HF/6-31+G(d) level of theory have been performed to examine the effect of substituents on NLO activity. researchgate.net Similarly, DFT studies on 1-benzyl-2-phenyl-1H-benzimidazole derivatives have revealed NLO behavior greater than that of the standard reference material, urea. biointerfaceresearch.com Frontier molecular orbital (FMO) analysis is often employed alongside these calculations to understand the electronic properties, with the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being a crucial parameter influencing NLO characteristics. nih.gov
Table 2: Summary of Theoretical NLO Investigations on Benzimidazole Derivatives
| Compound/Derivative Class | Computational Method | Basis Set | Key NLO Parameters Calculated |
|---|---|---|---|
| Pyridine Benzimidazole Derivatives | Hartree-Fock (HF) | 6-31+G(d) | Polarizability (α), Anisotropy of Polarizability (Δα), First Hyperpolarizability (β). researchgate.net |
| N-1-sulfonyl substituted Benzimidazoles | Density Functional Theory (DFT) | M06/6-311G(d,p), CAM-B3LYP/6-311G(d,p) | Polarizability (⟨α⟩), Total First Hyperpolarizability (βtot). acs.org |
| 1-benzyl-2-phenyl-1H-benzimidazole Derivatives | Density Functional Theory (DFT) | B3LYP/6-31G** | Polarizability, Hyperpolarizability. biointerfaceresearch.com |
| N-Arylated 5-Bromo-2-aminobenzimidazole | Density Functional Theory (DFT) | Not Specified | Frontier Molecular Orbitals (FMOs), Reactivity Descriptors. nih.gov |
Exploration of Biological Activities and Molecular Mechanisms of 2 Amino N 1h Benzimidazol 2 Yl Benzamide and Derivatives in Vitro and in Silico Studies
Antimicrobial Efficacy and Underlying Mechanisms
Derivatives of the benzimidazole (B57391) scaffold have demonstrated a broad spectrum of antimicrobial activities, positioning them as a promising class of compounds in the search for new therapeutic agents to combat infectious diseases.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
Benzimidazole derivatives have shown notable efficacy against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that 2- and 1,2-substituted benzimidazole derivatives exhibit significant inhibitory activity against Gram-positive bacteria, particularly Staphylococcus species, with mean Minimum Inhibitory Concentration (MIC) values ranging from 87.5 µg/mL to 200 µg/mL. researchgate.net For instance, one study found a benzimidazole derivative to be highly active against Bacillus cereus, a Gram-positive bacterium. mdpi.com
The activity extends to Gram-negative bacteria as well. A series of N-((1H-benzimidazol-2-yl)methyl)-2-substituted-3H-benzimidazol-5-amine derivatives were tested against various bacterial strains, with inhibitory zone diameters reaching up to 19 mm for Klebsiella spp. and 17 mm for Staphylococcus aureus. researchgate.netbenthamscience.com Similarly, certain 5-(bromo/nitropyridin-2-yl)benzamide derivatives have shown promising activity against both bacterial types, with MIC values in the micromolar range (0.22-1.49 µM). epa.gov The structural features of these molecules play a crucial role in their efficacy; derivatives containing electron-withdrawing groups have been found to display enhanced antimicrobial activity. nih.gov Furthermore, hybrid molecules combining benzimidazole with other heterocyclic structures, such as thieno[2,3-d]pyrimidine (B153573), have also shown antimicrobial properties against a range of bacteria. mdpi.com
| Derivative Class | Bacterial Strain | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| N-((1H-benzimidazol-2-yl)methyl)-2-substituted-3H-benzimidazol-5-amine | Klebsiella spp. | Inhibition Zone | Up to 19 mm | researchgate.net |
| N-((1H-benzimidazol-2-yl)methyl)-2-substituted-3H-benzimidazol-5-amine | Staphylococcus aureus | Inhibition Zone | Up to 17 mm | researchgate.net |
| 2- and 1,2-substituted benzimidazoles | Staphylococcus group | MIC | 87.5 - 200 µg/mL | researchgate.net |
| 5-(bromo/nitropyridin-2-yl)benzamide derivatives | Gram-positive & Gram-negative strains | MIC | 0.22 - 1.49 µM | epa.gov |
Antifungal Activity
The antifungal potential of benzimidazole derivatives is also well-documented. Research has shown these compounds to be effective against various fungal pathogens, including species of Candida, Aspergillus, and dermatophytes. nih.gov Studies have demonstrated inhibitory activity against Candida strains, with MIC values recorded between 104.6 µg/mL and 151.78 µg/mL. researchgate.net
In comparative studies, benzimidazole derivatives often exhibit more potent antifungal effects than similar compounds like benzotriazole (B28993) derivatives. nih.gov For example, certain novel benzimidazole-thienopyrimidine hybrids have demonstrated activity against the fungal strain Candida albicans. mdpi.com The efficacy of these compounds is often structure-dependent; for instance, antifungal activity against some Candida species that are resistant to standard drugs like fluconazole (B54011) has been observed with specific benzimidazole derivatives. nih.gov
| Derivative Class | Fungal Strain | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| 2- and 1,2-substituted benzimidazoles | Candida strains | MIC | 104.6 - 151.78 µg/mL | researchgate.net |
| Benzimidazole-thienopyrimidine hybrids | Candida albicans | Antifungal Activity | Observed | mdpi.com |
| 1-alkyl-benzimidazoles | Various fungi (e.g., Candida albicans, C. krusei) | Antifungal Activity | Effective against fluconazole-resistant strains | nih.gov |
Elucidation of Proposed Antimicrobial Mechanisms of Action (e.g., Enzyme Inhibition like TrmD)
One of the key antimicrobial mechanisms of action for this class of compounds is the inhibition of essential bacterial enzymes. A notable target is the enzyme tRNA (Guanine37-N1)-methyltransferase (TrmD), which is crucial for bacterial viability. mdpi.com The inhibition of TrmD represents a novel mechanism that can overcome existing antibiotic resistance. mdpi.com
In silico studies, such as molecular docking, have been instrumental in identifying this mechanism. Research on heterocyclic hybrids incorporating thieno[2,3-d]pyrimidine and benzimidazole moieties has shown a high affinity for the TrmD enzyme isolated from Pseudomonas aeruginosa. mdpi.com The discovery of selective TrmD inhibitors among carboxamide derivatives of thienopyrimidines has spurred further development of benzimidazole-containing structures designed to target this enzyme, highlighting a promising avenue for creating new antibacterial agents. mdpi.com
Antiproliferative and Anticancer Research
The benzimidazole scaffold is a cornerstone in the development of novel anticancer agents, with derivatives showing significant cytotoxic effects against a wide array of cancer cell lines through various molecular mechanisms. nih.gov
In Vitro Cytotoxicity Evaluation against Various Cancer Cell Lines
Numerous studies have confirmed the potent in vitro cytotoxicity of 2-amino-N-(1H-benzimidazol-2-yl)benzamide derivatives against human cancer cells. For example, N-substituted-2-amino-1H-benzimidazoles have demonstrated high cytotoxic effects on human epithelial colorectal carcinoma (HT-29) and breast cancer (MDA-MB-231) cells, with IC50 values as low as 0.91 µM and 0.006 µM, respectively. researchgate.net
The broad-spectrum antiproliferative activity is a hallmark of this compound class. A novel benzimidazole derivative, se-182, showed potent cytotoxic action against lung (A549) and liver (HepG2) cancer cell lines with IC50 values of 15.80 µM and 15.58 µM, respectively. jksus.org Another study on a benzimidazole compound, BA586, reported an IC50 value of 42 µM against the HCC1937 breast cancer cell line. oncologyradiotherapy.com This wide range of activity underscores the versatility of the benzimidazole core in designing targeted cancer therapies. nih.gov
| Derivative | Cancer Cell Line | Cell Type | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| N-1H-benzimidazol-2-yl-1-propyl-1H-benzimidazol-2-amine | HT-29 | Colorectal Carcinoma | 0.91 | |
| N-1H-benzimidazol-2-yl-1-propyl-1H-benzimidazol-2-amine | MDA-MB-231 | Breast Cancer | 0.006 | |
| 1-propyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine | HT-29 | Colorectal Carcinoma | 1.92 | |
| se-182 | A549 | Lung Cancer | 15.80 | jksus.org |
| se-182 | HepG2 | Liver Cancer | 15.58 | jksus.org |
| BA586 | HCC1937 | Breast Cancer | 42 | oncologyradiotherapy.com |
Identification of Proposed Molecular Targets and Pathways
The anticancer effects of benzimidazole derivatives are mediated through the modulation of multiple molecular targets and cellular pathways critical for cancer cell proliferation and survival.
Kinase Inhibition (CK1δ, RTKs): A significant mechanism is the inhibition of protein kinases. Derivatives of 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide have been identified as highly potent and specific inhibitors of Casein Kinase 1 delta (CK1δ), with IC50 values as low as 0.040 µM. nih.gov These compounds act as ATP-competitive inhibitors, effectively blocking the kinase's activity. nih.gov In silico docking studies also suggest that certain 2-(aminomethyl)benzimidazole derivatives may function as Receptor Tyrosine Kinase (RTK) inhibitors. chemrevlett.com Other derivatives have been shown to target Aurora kinase A and Cyclin-dependent kinase 2. drugbank.com
Histone Deacetylase (HDAC) Modulation: Benzimidazole derivatives have emerged as potent modulators of epigenetic targets. rsc.org They can act as inhibitors of histone deacetylases (HDACs), enzymes that are often dysregulated in cancer. By inhibiting HDACs, these compounds can alter chromatin structure and gene expression, leading to the suppression of tumor growth. rsc.org
Microtubule Disruption: Some benzimidazole compounds exert their anticancer effects by disrupting the microtubule network within cancer cells. researchgate.net This action interferes with mitosis and cell division, ultimately leading to cell death. This mechanism is shared by well-known anti-helminthic benzimidazole drugs like mebendazole, which has been repurposed for cancer therapy. researchgate.net
Apoptosis Induction Mechanisms: Induction of programmed cell death, or apoptosis, is another key pathway. Certain benzimidazole derivatives have been shown to induce cell cycle arrest by increasing the levels of tumor suppressor proteins like p53 and p21. oncologyradiotherapy.com They can also cause DNA fragmentation, a hallmark of apoptosis. oncologyradiotherapy.com Furthermore, some derivatives can trigger autophagy at lower concentrations and apoptosis at higher concentrations in cancer cells, demonstrating a nuanced control over cell death pathways. nih.gov The ability of the benzimidazole structure to bind with DNA is also believed to contribute to the induction of apoptosis. researchgate.net
Anti-inflammatory Potential and Associated Cellular Pathways
Derivatives of this compound have demonstrated significant anti-inflammatory properties through various in vitro and in silico studies. The benzimidazole scaffold is recognized as a valuable pharmacophore for developing anti-inflammatory agents that act on multiple clinically validated targets. nih.gov Research has focused on the synthesis of novel benzimidazole derivatives and their evaluation against key enzymes and pathways involved in the inflammatory response.
In vitro assays have shown that certain 2-substituted benzimidazole derivatives exhibit potent inhibitory effects on cyclooxygenase (COX) enzymes. nih.gov For instance, in a luminol-enhanced chemiluminescence assay, derivatives designated as B2, B4, B7, and B8 showed lower IC50 values than the standard nonsteroidal anti-inflammatory drug (NSAID), ibuprofen, indicating superior COX inhibition. nih.govresearchgate.net Beyond COX enzymes, the anti-inflammatory mechanism of these compounds has been linked to the inhibition of other targets associated with inflammation, such as Aldose reductase, Aldo-keto reductase family 1 member C2 (AKR1C2), and Phospholipase A2. nih.govresearchgate.net
Further studies have investigated the impact of these derivatives on pro-inflammatory cytokines. Certain benzimidazole compounds effectively inhibit the lipopolysaccharide (LPS)-induced secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in mouse RAW264.7 macrophages. researchgate.net Specifically, derivatives with trifluoromethyl and methoxy (B1213986) substitutions on an attached phenyl ring showed strong inhibition of secretory phospholipases A2 (sPLA2), while a derivative containing a pyridine (B92270) ring substituted with an amino group was a potent inhibitor of 5-lipoxygenase (5-LOX). researchgate.net Molecular docking studies support these findings, elucidating the binding modes of these compounds within the active sites of these pro-inflammatory enzymes. researchgate.net These results suggest that benzimidazole derivatives can modulate multiple cellular pathways, including the arachidonic acid cascade and cytokine signaling, to exert their anti-inflammatory effects.
Table 1: In Vitro Anti-inflammatory Activity of Benzimidazole Derivatives
| Compound/Derivative | Assay / Target | Result | Reference |
|---|---|---|---|
| Derivative B2 | Luminol-enhanced chemiluminescence (COX inhibition) | IC50 < Ibuprofen | nih.gov, researchgate.net |
| Derivative B4 | Luminol-enhanced chemiluminescence (COX inhibition) | IC50 < Ibuprofen | nih.gov, researchgate.net |
| Derivative B7 | Luminol-enhanced chemiluminescence (COX inhibition) | IC50 < Ibuprofen | nih.gov, researchgate.net |
| Derivative B8 | Luminol-enhanced chemiluminescence (COX inhibition) | IC50 < Ibuprofen | nih.gov, researchgate.net |
| Trifluoromethyl & Methoxy substituted derivatives | Secretory Phospholipase A2 (sPLA2) | Strong inhibition | researchgate.net |
| Amino-substituted pyridine ring derivative | 5-Lipoxygenase (5-LOX) | Potent inhibition | researchgate.net |
| Various Derivatives | LPS-induced cytokine secretion in RAW264.7 cells | Inhibition of TNF-α and IL-6 | researchgate.net |
Antiviral Properties and Investigation of Viral Targets
The benzimidazole scaffold, central to this compound, is a component of numerous derivatives exhibiting a broad spectrum of antiviral activities against both RNA and DNA viruses. researchgate.netuniv-ovidius.ro These compounds have been shown to interfere with various stages of the viral life cycle by targeting specific viral proteins.
A notable benzamide (B126) derivative, AH0109 (4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl) benzamide), has been identified as a potent inhibitor of Human Immunodeficiency Virus-1 (HIV-1). nih.gov Mechanistic studies revealed that AH0109 specifically impairs the early stages of HIV-1 replication by targeting the reverse transcription process and the subsequent nuclear import of viral cDNA. nih.gov
Derivatives have also shown significant activity against viruses in the Flaviviridae family. Several 2-phenylbenzimidazole (B57529) compounds were found to be highly active against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C Virus (HCV). researchgate.net Compounds designated 50, 51, and 53 demonstrated outstanding and selective activity against BVDV with EC50 values of 1.5, 0.8, and 1.0 µM, respectively. researchgate.net Their mechanism of action was traced to the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. researchgate.netuniss.it Further studies on benzimidazole-2-phenyl-carboxamides confirmed a dual-target mechanism against BVDV, inhibiting both viral entry, likely via the E2 envelope protein, and replication through RdRp inhibition. uniss.it
The antiviral potential of benzimidazole derivatives extends to influenza viruses. mdpi.comresearchgate.net Glycosides of 1,2,3-triazole incorporating a benzimidazole core have been synthesized and tested against avian influenza H5N1 and human influenza H1N1 strains. These compounds target the viral neuraminidase (NA), an enzyme essential for the release of new virus particles from infected cells. mdpi.comresearchgate.net One such derivative, (2R,3R,4S,5R)-2-((1-((1H-Benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate, showed a 50% inhibitory concentration (IC50) of 2.75 µM in docking analyses with H5N1 neuraminidase. mdpi.comresearchgate.net Additionally, other derivatives have shown efficacy against Herpes Simplex Virus-1 (HSV-1) and Vaccinia Virus (VV). researchgate.net
Table 2: Antiviral Activity of Benzimidazole and Benzamide Derivatives
| Compound/Derivative | Virus Target | Mechanism/Viral Target | Efficacy (EC50 / IC50) | Reference |
|---|---|---|---|---|
| AH0109 | HIV-1 | Reverse Transcription, cDNA nuclear import | Potent activity | nih.gov |
| Compound 50 | Bovine Viral Diarrhea Virus (BVDV) | RNA-dependent RNA polymerase (RdRp) | 1.5 µM | researchgate.net |
| Compound 51 | Bovine Viral Diarrhea Virus (BVDV) | RNA-dependent RNA polymerase (RdRp) | 0.8 µM | researchgate.net |
| Compound 53 | Bovine Viral Diarrhea Virus (BVDV) | RNA-dependent RNA polymerase (RdRp) | 1.0 µM | researchgate.net |
| Compound 24 | Vaccinia Virus (VV) | Not specified | 0.1 µM | researchgate.net |
| Benzimidazole-triazole glycoside | Influenza A (H5N1) | Neuraminidase | 2.75 µM (in silico) | mdpi.com, researchgate.net |
| Benzimidazole-2-phenyl-carboxamides | Bovine Viral Diarrhea Virus (BVDV) | E2 envelope protein (entry), RdRp (replication) | Potent activity | uniss.it |
Anthelmintic Efficacy and Biological Modes of Action
Benzimidazole-based compounds are a cornerstone of anthelmintic therapy, and derivatives related to this compound continue to be explored for novel and improved efficacy. nih.gov The primary mode of action for this class of drugs is the disruption of microtubule-dependent cellular processes in helminths. researchgate.net They exhibit selective binding to the β-tubulin subunit of the parasite, inhibiting its polymerization into microtubules. researchgate.net This disruption affects essential functions like cell division, motility, and nutrient absorption, ultimately leading to paralysis and death of the parasite. researchgate.net
In vitro studies have demonstrated the efficacy of novel benzimidazole derivatives against various gastrointestinal nematodes. For example, against the first-stage larvae (L1) of Trichuris muris, compounds BZ6 and BZ12 showed potent activity with IC50 values of 8.89 µM and 4.17 µM, respectively. nih.gov These compounds also displayed activity against the adult stages of T. muris and Heligmosomoides polygyrus. nih.gov Specifically, BZ12 killed 81% of adult T. muris (IC50 of 8.1 µM), while BZ6 was highly effective against adult H. polygyrus, causing 100% mortality with an IC50 of 5.3 µM. nih.gov
Another widely used in vitro model employs the Indian earthworm, Pheretima posthuma, due to its anatomical and physiological resemblance to intestinal roundworms. researchgate.net In these assays, the time taken for paralysis and death of the worms is recorded. One study found that a 2-(3,5-dimethylphenyl)-1H-benzimidazole derivative (BI-02) at a concentration of 80 mg/ml caused paralysis in 1.87 minutes and death in 2.02 minutes, results that were comparable to the standard drug Piperazine (B1678402) citrate. wjpmr.com
A secondary biochemical mode of action has also been proposed for benzimidazole anthelmintics. These compounds can act as lipid-soluble proton conductors, functioning as uncouplers of oxidative phosphorylation in the parasite's mitochondria. nih.gov By dissipating the transmembrane proton gradient, they disrupt the synthesis of adenosine (B11128) triphosphate (ATP), leading to a severe energy deficit within the parasite's cells. nih.gov This disturbance in energy metabolism is a key contributor to their anthelmintic effect. nih.gov
Table 3: In Vitro Anthelmintic Activity of Benzimidazole Derivatives
| Compound/Derivative | Helminth Species | Activity Metric | Result | Reference |
|---|---|---|---|---|
| BZ6 | Trichuris muris (L1) | IC50 | 8.89 µM | nih.gov |
| BZ12 | Trichuris muris (L1) | IC50 | 4.17 µM | nih.gov |
| BZ12 | Trichuris muris (adult) | IC50 | 8.1 µM | nih.gov |
| BZ6 | Heligmosomoides polygyrus (adult) | IC50 | 5.3 µM | nih.gov |
| BI-02 (2-(3,5-dimethylphenyl)-1H-benzimidazole) | Pheretima posthuma | Time to Paralysis (80 mg/ml) | 1.87 ± 0.29 min | wjpmr.com |
| BI-02 (2-(3,5-dimethylphenyl)-1H-benzimidazole) | Pheretima posthuma | Time to Death (80 mg/ml) | 2.02 ± 0.22 min | wjpmr.com |
Antioxidant Activity and Radical Scavenging Mechanisms
Benzimidazole derivatives have been extensively investigated for their antioxidant properties, demonstrating the capacity to neutralize harmful free radicals and inhibit oxidative processes through various mechanisms. The antioxidant potential of these compounds is typically evaluated using a range of in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, ferric reducing antioxidant power (FRAP) assay, and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. nih.govunl.ptnih.gov
Structure-activity relationship studies have revealed that the presence and position of hydroxyl (-OH) groups on the aromatic rings of benzimidazole derivatives are crucial for their antioxidant capacity. nih.govunl.pt Benzimidazole hydrazones bearing at least two hydroxy groups on the arylidene moiety exhibit high antioxidant activity. nih.gov For instance, a trihydroxy substituted benzothiazole-2-carboxamide was identified as a highly promising antioxidant, proving to be significantly more potent than the reference compound butylated hydroxytoluene (BHT) in both DPPH and FRAP assays. nih.govresearchgate.net The enhanced activity is attributed to the formation of stabilizing intramolecular hydrogen bonds in the radical formed after hydrogen atom donation. researchgate.net
In addition to direct radical scavenging, these compounds can inhibit lipid peroxidation (LPO), a key process in oxidative cell damage. nih.govresearchgate.net An assay measuring the inhibition of NADPH-dependent microsomal lipid peroxidation showed that certain novel benzimidazole derivatives were significantly more potent than BHT. researchgate.net One derivative, bearing a p-bromophenyl substituent, was particularly effective, causing 57% inhibition of LPO, compared to 65% inhibition by BHT. nih.gov
The primary mechanisms by which these compounds exert their antioxidant effects are believed to involve hydrogen atom transfer (HAT) and single electron transfer (SET). Density functional theory (DFT) calculations have been used to support experimental findings, helping to predict the preferred mechanism based on the molecular structure and the reaction environment (polar vs. nonpolar medium). unl.pt These studies confirm that the radical scavenging ability of benzimidazole derivatives correlates well with their chemical structure, particularly the presence of electron-donating groups like hydroxyl and methoxy moieties. unl.ptresearchgate.net
Table 4: In Vitro Antioxidant Activity of Benzimidazole Derivatives
| Compound/Derivative Class | Assay | Key Finding | Reference |
|---|---|---|---|
| Trihydroxy substituted benzothiazole-2-carboxamide (29) | DPPH & FRAP | Significantly more potent than BHT | nih.gov, researchgate.net |
| Benzimidazole hydrazones with dihydroxy groups | DPPH & FRAP | High antioxidant activity | nih.gov |
| 2,3- and 3,4-dihydroxy hydrazones (5b, 5d) | DPPH & ABTS | Most effective radical scavengers in the series | unl.pt |
| Derivative with p-bromophenyl substituent | Lipid Peroxidation (LPO) Inhibition | 57% inhibition | nih.gov |
| Novel benzimidazole derivatives (12, 13) | DPPH Radical Scavenging | 17-18 fold more potent than BHT | researchgate.net |
Structure Activity Relationship Sar Studies and Rational Design Principles for 2 Amino N 1h Benzimidazol 2 Yl Benzamide Analogues
Impact of Substituent Variation on Biological Activities
The biological activity of 2-amino-N-(1H-benzimidazol-2-yl)benzamide analogues is highly sensitive to the nature and position of substituents on both the benzimidazole (B57391) and benzamide (B126) rings. Studies targeting various protein kinases, such as Casein Kinase 1 delta (CK1δ) and Fms-like tyrosine kinase 3 (FLT3), have provided significant insights into these relationships. mdpi.comnih.gov
On the benzimidazole ring, substitutions at the 5-position have a pronounced effect on inhibitory activity. For instance, in a series of CK1δ inhibitors, introducing a 5-cyano group on the benzimidazole ring was found to be highly advantageous, leading to a compound with nanomolar potency (IC50 = 98.6 nM). mdpi.comresearchgate.net This suggests that a potent electron-withdrawing group at this position is favorable for activity. In contrast, hydrophilic groups on the benzimidazole moiety have been shown to diminish activity in other related series. nih.gov
The substituent on the 2-amino group of the benzimidazole core is another critical determinant of activity. Replacing the simple benzamide group with different acyl moieties has been explored. One study demonstrated that derivatives featuring a (1H-pyrazol-3-yl)-acetyl moiety attached to the 2-amino group exhibited CK1δ inhibitory activity in the low micromolar range. mdpi.comresearchgate.net
On the terminal benzamide ring, a wide array of substitutions has been investigated to probe the binding pocket of target kinases. In a series of FLT3 inhibitors based on a 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl scaffold, various substitutions on the N-linked benzamide were evaluated. nih.gov The results indicated that the nature of the substituent significantly impacts potency against both wild-type and mutant forms of the kinase. For example, a derivative with a 3-(piperazin-1-yl)benzamide (B170933) moiety showed potent activity against FLT3-ITD and FLT3-D835Y mutants. nih.gov The most potent compound in this series featured a 3-(4-methylpiperazin-1-yl)carbonyl)amino)phenyl group, which demonstrated strong inhibitory activity against FLT3 and its drug-resistant mutants. nih.gov
| Core Scaffold | Substituent (R) at 5-position of Benzimidazole | IC50 (nM) for CK1δ | Reference |
|---|---|---|---|
| N-(1H-benzimidazol-2-yl)-2-(1H-pyrazol-3-yl)acetamide | -H | >10000 | mdpi.com |
| -Cl | 1050 | mdpi.com | |
| -CH3 | 2550 | mdpi.com | |
| -CN | 98.6 | mdpi.com |
| Core Scaffold | Substituent (R') on Benzamide Ring | IC50 (nM) for FLT3 | Reference |
|---|---|---|---|
| N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide | -H | >1000 | nih.gov |
| 4-fluoro | >1000 | nih.gov | |
| 3-(piperazin-1-yl) | 105.7 | nih.gov | |
| 3-((4-methylpiperazin-1-yl)carbonyl)amino | 41.6 | nih.gov |
Scaffold Modifications and Their Influence on Potency and Selectivity
Modifications to the core scaffold of this compound are a key strategy for improving potency, altering selectivity profiles, and obtaining novel intellectual property. These modifications can involve replacing one of the heterocyclic rings or altering the linker between them.
One common modification involves replacing the benzamide portion with other aromatic or heteroaromatic systems. For instance, in the development of CK1δ inhibitors, the entire N-benzoyl group was effectively replaced with a (1H-pyrazol-3-yl)acetyl moiety. mdpi.comresearchgate.net This change from a rigid benzamide linker to a more flexible CH2CO linker, combined with the introduction of the pyrazole (B372694) ring, proved highly successful, yielding compounds with significantly improved potency. nih.gov
Another approach is the modification of the benzimidazole ring itself. While maintaining the core 2-aminobenzimidazole (B67599) structure, the benzene (B151609) ring can be replaced with other fused systems to explore different chemical spaces. However, a more profound modification was seen in the development of FLT3 inhibitors, where the parent 2-phenylbenzimidazole (B57529) scaffold was evolved into a 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole structure. nih.gov This scaffold hopping, replacing the phenyl ring with an indazole ring, was a critical step in achieving high potency. The indazole moiety is able to form key interactions within the kinase active site, highlighting the importance of this scaffold modification for potent inhibition. nih.gov
These examples demonstrate that both minor and major alterations to the chemical framework can lead to significant gains in biological activity. The choice of which part of the scaffold to modify depends on the specific target and the desired therapeutic profile.
Pharmacophore Elucidation and Optimization Strategies for Enhanced Bioactivity
A pharmacophore model for a class of inhibitors outlines the essential three-dimensional arrangement of chemical features required for biological activity. For kinase inhibitors based on the this compound scaffold, the pharmacophore typically consists of a combination of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov
Based on SAR studies of related kinase inhibitors, a general pharmacophore model for this class can be inferred:
Hinge-Binding Region: The 2-aminobenzimidazole core often serves as the hinge-binding motif. nih.gov The N-1 and the 2-amino group of the benzimidazole can form critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine (B156593) portion of ATP.
Hydrophobic Pockets: The benzamide phenyl ring and substituents on the benzimidazole ring typically occupy adjacent hydrophobic pockets in the ATP-binding site. The size, shape, and electronics of these groups are crucial for achieving high affinity and selectivity.
Solvent-Exposed Region: Substituents on the benzamide ring often extend towards the solvent-exposed region of the active site. This area is more tolerant of larger and more polar groups, which can be used to fine-tune physicochemical properties like solubility without sacrificing potency. chemrevlett.com
Optimization strategies focus on refining how a molecule's features align with this pharmacophore model. For type II kinase inhibitors, which bind to the inactive DFG-out conformation of the kinase, the pharmacophore includes an additional hydrophobic region. nih.gov Optimization involves designing substituents on the benzamide moiety that can effectively access and occupy this allosteric site, often leading to improved selectivity. nih.govnih.gov Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are instrumental in guiding these optimization efforts by predicting how new designs will interact with the target and by identifying the most promising candidates for synthesis. researchgate.net
Design Principles for Novel this compound Derivatives
Based on extensive SAR studies and pharmacophore modeling, several key design principles have emerged for the creation of novel derivatives with enhanced bioactivity.
Preservation of the Hinge-Binding Motif: The 2-aminobenzimidazole core is a highly effective hinge-binder. Novel designs should generally retain this feature or a close bioisostere to ensure fundamental affinity for the kinase target. The NH at position 1 and the exocyclic 2-amino group are critical for forming hydrogen bonds with the kinase hinge.
Strategic Substitution on the Benzimidazole Ring: The 5- and 6-positions of the benzimidazole ring are key points for modification to enhance potency and selectivity. Small, electron-withdrawing groups, such as cyano (-CN), at the 5-position have been shown to be particularly effective for certain kinases like CK1δ. mdpi.com
Exploration of the Acyl/Aroyl Moiety: The group attached to the 2-amino function is a primary driver of potency and can be extensively modified. Replacing the benzoyl group with other heterocycles (e.g., pyrazole) or introducing flexible linkers can lead to improved interactions within the ATP-binding site. researchgate.net
Targeting the Solvent-Front Region: The terminal aromatic ring (of the benzamide) and its substituents provide the greatest opportunity for tuning selectivity and physicochemical properties. Introducing polar, flexible chains containing groups like piperazine (B1678402) can enhance solubility and allow for interactions with residues at the entrance of the active site, as seen in potent FLT3 inhibitors. nih.gov
Conformational Control: For achieving selectivity, particularly for type II inhibitors, designing molecules that can stabilize the inactive DFG-out conformation is a powerful strategy. This often involves incorporating larger, flexible substituents on the benzamide ring that can access the allosteric pocket adjacent to the ATP-binding site.
By adhering to these principles, medicinal chemists can rationally design new generations of this compound derivatives with optimized potency, selectivity, and drug-like properties for various therapeutic targets.
Advanced Applications and Future Research Directions for 2 Amino N 1h Benzimidazol 2 Yl Benzamide
Potential as a Pharmacological Scaffold in Pre-clinical Drug Discovery Programs
The unique structure of the 2-aminobenzamide (B116534) core fused with a benzimidazole (B57391) moiety serves as a versatile template for developing novel therapeutic agents. Its potential has been explored in several pre-clinical contexts, primarily focusing on its anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity: A significant area of investigation for benzimidazole derivatives is in oncology. researchgate.net These compounds can target various hallmarks of cancer. Notably, derivatives of the 2-amido-benzimidazole scaffold have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes like proliferation and apoptosis. nih.gov For example, specific derivatives have shown inhibitory activity against protein kinase CK1δ, an enzyme overexpressed in some cancers. nih.gov The benzimidazole nucleus acts as an isostere of purine, allowing it to function as a core structure in developing agents that target receptor tyrosine kinases (RTKs), which are often overexpressed in aggressive cancer types. chemrevlett.comchemrevlett.com Preclinical studies have demonstrated the cytotoxicity of benzimidazole analogues against various cancer cell lines, including breast, lung, colon, and ovarian cancers. nih.govchemrevlett.com
Kinase Inhibition: Protein kinases are a major target class for drug development, and 2-amido-benzimidazole derivatives have shown particular promise as kinase inhibitors. nih.gov Research has led to the identification of potent and specific inhibitors of casein kinase 1 (CK1) isoforms δ and ε. nih.gov For instance, certain derivatives featuring a (1H-pyrazol-3-yl)-acetyl moiety on the benzimidazol-2-amino scaffold exhibit CK1δ inhibitor activity in the low micromolar to nanomolar range. nih.gov One such compound, bearing a 5-cyano substituent, demonstrated a half-maximal inhibitory concentration (IC50) of 98.6 nM. nih.gov This inhibitory potential is crucial as CK1δ overexpression is linked to cancer and neurodegenerative diseases. nih.gov
Antimicrobial and Anti-inflammatory Properties: Beyond oncology, the 2-amino-N-(1H-benzimidazol-2-yl)benzamide scaffold has been used to develop agents with significant antimicrobial activity. benthamscience.com Derivatives have been synthesized and tested against a range of bacterial and fungal strains. benthamscience.comresearchgate.net Some compounds have shown notable inhibitory activity against bacteria like E. coli, S. aureus, and P. aeruginosa. benthamscience.comresearchgate.net
Furthermore, the anti-inflammatory potential of this chemical family is an active area of research. nih.govresearchgate.net Newly synthesized acetamide (B32628) derivatives of 2-aminobenzimidazole (B67599) have demonstrated potent anti-arthritic activity in rat models by suppressing pro-inflammatory mediators such as TNF-α and IL-6. nih.govresearchgate.net
The diverse biological activities of this scaffold are summarized in the table below.
| Pharmacological Activity | Target/Mechanism | Example Derivative Class | Reference |
| Anticancer | Protein Kinase CK1δ Inhibition | 2-amido-benzimidazoles with pyrazole (B372694) moieties | nih.gov |
| Receptor Tyrosine Kinase (RTK) Inhibition | 2-(aminomethyl)benzimidazoles | chemrevlett.com | |
| Antimicrobial | General antibacterial/antifungal action | N-((1H-benzimidazol-2-yl)methyl) derivatives | researchgate.net |
| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives | benthamscience.com | ||
| Anti-inflammatory | Suppression of pro-inflammatory mediators (TNF-α, IL-6) | Acetamide derivatives of 2-aminobenzimidazole | nih.govresearchgate.net |
Integration of Synthetic, Structural, and Computational Methodologies in Ongoing Research
The development of novel this compound derivatives is a multidisciplinary effort, integrating advanced synthetic, structural, and computational techniques to optimize therapeutic potential.
Synthetic Methodologies: Researchers have developed various synthetic routes to create libraries of these compounds. A common approach involves the condensation of o-phenylenediamines with appropriate reagents like aldehydes or carboxylic acids. nih.govresearchgate.net More specific methods include reacting N-(1H-benzimidazol-2-yl)-2-chloroacetamide with substituted 2-mercapto heterocyclic rings to generate mercaptoacetamide derivatives. benthamscience.com One-pot methods using reagents like carbon tetrabromide (CBr4) have also been developed to streamline the synthesis of N-(1H-benzimidazol-2-yl)benzamide derivatives. researchgate.net These synthetic strategies allow for the systematic modification of different parts of the molecule to explore structure-activity relationships (SAR).
Structural Analysis: The precise three-dimensional structure of these compounds and their interactions with biological targets are elucidated using techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov For example, X-ray analysis of a potent inhibitor bound to CK1δ has been used to reveal its specific binding mode within the kinase's active site. nih.gov Spectroscopic methods such as IR, 1H-NMR, and 13C-NMR are routinely used to confirm the chemical structures of newly synthesized compounds. orientjchem.org This structural information is invaluable for understanding how the molecule functions at a molecular level and for guiding further design efforts.
Computational Methodologies: In silico tools are critical for modern drug discovery programs involving this scaffold. Molecular docking and molecular dynamics simulations are employed to predict and analyze the binding interactions between the benzimidazole derivatives and their protein targets, such as protein kinases. nih.gov These computational studies help to explain the observed biological activity and provide insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the inhibitor-kinase complex. nih.gov Furthermore, computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues, helping to prioritize compounds with favorable drug-like characteristics for synthesis and further testing. chemrevlett.comresearchgate.net
The synergy between these methodologies allows for a rational, iterative cycle of drug design and development, accelerating the discovery of new therapeutic candidates. nih.gov
Emerging Research Avenues and Challenges in the Study of this compound
While the potential of the this compound scaffold is clear, ongoing research continues to explore new applications and address existing challenges.
Emerging Research Avenues: New therapeutic targets for this class of compounds are continually being identified. Beyond the well-studied areas of cancer and infectious diseases, research is expanding into other fields. For instance, the role of CK1δ inhibitors in treating neurodegenerative diseases like Parkinson's and Alzheimer's, as well as sleep disorders, presents a promising new avenue. nih.gov The development of derivatives as specific enzyme inhibitors for other diseases, such as heparanase inhibitors for cancer metastasis, is also an active area of investigation. Another emerging application is the combination of the benzimidazole core with other pharmacologically active moieties, like thiosemicarbazones, to create hybrid molecules with potentially synergistic or novel biological activities. mdpi.com
Challenges in Research and Development: Despite promising preclinical data, several challenges remain.
Selectivity: A key challenge is designing inhibitors that are highly selective for their intended target (e.g., a specific kinase) to minimize off-target effects. While some highly selective CK1δ inhibitors have been developed, achieving selectivity across the entire kinome remains a significant hurdle. nih.gov
Drug Resistance: As with many targeted therapies, the potential for acquired drug resistance is a major concern. chemrevlett.com Research into benzimidazole derivatives that can overcome known resistance mutations in targets like the FLT3 kinase is crucial for their long-term clinical viability. nih.gov
Synthetic Complexity: While numerous synthetic routes exist, the efficient, scalable, and cost-effective synthesis of complex analogues can be challenging. researchgate.net The development of novel and practical synthetic methods remains an important goal. researchgate.net
Translational Gap: A significant challenge is translating promising in vitro and in silico results into in vivo efficacy. Many compounds that show high potency in cell-based assays may fail in animal models due to poor pharmacokinetics or unforeseen toxicity. More extensive preclinical testing in relevant animal models is needed to bridge this gap.
Addressing these challenges through continued interdisciplinary research will be essential for realizing the full therapeutic potential of this important chemical scaffold.
Prospects for Rational Design of Novel this compound Analogues with Tailored Biological Profiles
The future of drug discovery with the this compound scaffold lies in the rational design of new analogues with precisely tailored biological activities. This process leverages a deep understanding of structure-activity relationships (SAR) and advanced computational tools to create molecules optimized for potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure is key to optimizing its function. SAR studies have shown that different substituents at various positions on the benzimidazole and benzamide (B126) rings can dramatically influence biological activity. For example, in the context of CK1δ inhibitors, replacing a thiazole (B1198619) ring with a pyrazole nucleus and modifying the linker to the terminal aryl group led to the identification of new potent compounds. nih.gov Similarly, in another series of kinase inhibitors, the addition of specific aromatic substituents to the benzamide portion resulted in a compound with nanomolar inhibitory activity against the FMS-like tyrosine kinase 3 (FLT3) and its drug-resistant mutants. nih.gov These studies provide a roadmap for medicinal chemists to fine-tune the molecular architecture to enhance interactions with the target protein.
Computational and Structure-Based Design: Rational design is heavily reliant on computational chemistry and structural biology. Molecular docking studies can predict how a newly designed analogue will fit into the binding site of a target protein, allowing researchers to prioritize the synthesis of compounds with the highest predicted affinity. researchgate.netnih.gov When a crystal structure of the target protein is available, structure-based drug design can be employed to create ligands that perfectly complement the shape and chemical environment of the active site. nih.gov This approach was successfully used to develop potent CK1δ/ε inhibitors. nih.gov
The ultimate goal is to create a diverse library of analogues where specific structural modifications correlate with desired biological outcomes. For example, one set of modifications might enhance anticancer activity, while another might improve antibacterial potency or anti-inflammatory effects. This tailored approach, combining synthetic chemistry with computational design, holds the promise of developing next-generation therapeutics based on the versatile this compound scaffold. nih.gov
Q & A
Basic: What are the standard synthetic routes for 2-amino-N-(1H-benzimidazol-2-yl)benzamide, and how are reaction conditions optimized?
Answer:
The compound is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing intermediates. For example, reactions involving acetyl chloride or benzamide under reflux conditions (100°C, 2 hours) yield benzimidazole cores . Optimization includes:
- Catalyst selection : Iodine (I₂) and tert-butyl hydroperoxide (TBHP) improve cyclization efficiency, achieving 95% yield in domino reactions .
- Purification : Recrystallization with methanol removes impurities .
- Monitoring : Thin-layer chromatography (TLC) ensures reaction completion .
Advanced: How can researchers resolve low yields during the cyclization step?
Answer:
Low yields often stem from competing side reactions or incomplete cyclization. Strategies include:
- Reagent stoichiometry : Adjusting molar ratios of reactants (e.g., phenylhydrazine to quinoxalinones) minimizes byproducts .
- Oxidant systems : TBHP in methanol under reflux enhances regioselectivity and yield .
- Temperature control : Prolonged heating (≥2 hours) ensures complete ring closure .
Basic: What spectroscopic and chromatographic methods validate the structure of this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms hydrogen/carbon environments (e.g., amide protons at δ 10–12 ppm) .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N-H stretch) verify functional groups .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ion) .
- HPLC : Purity assessment (>95%) ensures reproducibility in biological assays .
Advanced: How can computational methods aid in structure-activity relationship (SAR) studies?
Answer:
- QSAR models : Quantitative Structure-Activity Relationships predict bioactivity by correlating substituent effects (e.g., electron-withdrawing groups on benzamide) with experimental data .
- Molecular docking : Simulations identify binding interactions with targets (e.g., anti-inflammatory COX-2 inhibition) .
- Thermodynamic profiling : Gibbs free energy calculations rationalize reaction pathways for derivative synthesis .
Basic: What in vitro assays evaluate the biological activity of this compound?
Answer:
- Anti-inflammatory screening : COX-2 inhibition assays using LPS-induced RAW 264.7 macrophages .
- Antimicrobial testing : Microbroth dilution against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) quantify IC₅₀ values .
Advanced: How can contradictory bioactivity data between studies be resolved?
Answer:
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .
- Compound stability : Assess degradation via HPLC under storage conditions .
- Target selectivity : Use isoform-specific inhibitors (e.g., COX-1 vs. COX-2) to clarify mechanisms .
Basic: What safety protocols are critical during synthesis?
Answer:
- Ventilation : Use fume hoods to avoid inhaling TBHP or acetyl chloride vapors .
- Personal protective equipment (PPE) : Gloves and goggles prevent skin/eye contact (S24/25 safety protocols) .
- Waste disposal : Neutralize acidic/byproduct streams before disposal .
Advanced: How can substituent modifications enhance pharmacological properties?
Answer:
- Electron-donating groups : Methoxy or methyl groups on the benzamide ring improve solubility and bioavailability .
- Heterocyclic extensions : Thiazole or pyrimidine moieties increase target affinity (e.g., kinase inhibition) .
- Steric effects : Bulky substituents at the N-position reduce metabolic degradation .
Basic: What databases provide reliable spectral data for this compound?
Answer:
- NIST Chemistry WebBook : IR and mass spectra for cross-validation .
- PubChem : ¹H/¹³C NMR shifts and physicochemical properties .
- Reaxys : Synthetic procedures and patent literature .
Advanced: What strategies address poor solubility in biological assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
